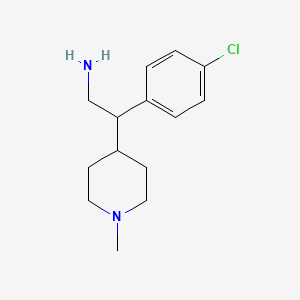
2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)ethan-1-amine, also known as MP or 4-CMC, is a synthetic cathinone that belongs to the phenethylamine class. It is a designer drug that has gained popularity in recent years due to its psychoactive effects.
Mécanisme D'action
The exact mechanism of action of 2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)ethan-1-amine is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in stimulating effects on the central nervous system, similar to those of other stimulants such as amphetamines and cocaine.
Biochemical and Physiological Effects:
The use of this compound has been associated with various biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and fatigue. It has also been found to have potential neurotoxic effects on the brain, leading to long-term damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)ethan-1-amine has been used in various lab experiments due to its psychoactive effects. However, its use is limited by its potential neurotoxic effects and the lack of knowledge about its long-term effects on the brain. It is also difficult to obtain and may be illegal in some jurisdictions.
Orientations Futures
There are several future directions for research on 2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)ethan-1-amine. These include investigating its potential as a treatment for various neurological and psychiatric disorders, as well as its potential as a performance-enhancing drug. Additionally, more research is needed to understand its long-term effects on the brain and its potential for addiction and abuse.
In conclusion, this compound is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It acts as a dopamine and norepinephrine reuptake inhibitor, leading to stimulating effects on the central nervous system. Its use is limited by its potential neurotoxic effects and the lack of knowledge about its long-term effects on the brain. Further research is needed to understand its potential as a treatment for various neurological and psychiatric disorders, as well as its potential for addiction and abuse.
Méthodes De Synthèse
The synthesis of 2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)ethan-1-amine involves the reaction of 4-chlorobenzaldehyde with 1-methyl-4-piperidone in the presence of sodium triacetoxyborohydride. The resulting product is then treated with hydrochloric acid to obtain the final product.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)ethan-1-amine has been used in various scientific research studies to investigate its psychoactive effects. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in stimulating effects on the central nervous system, similar to those of other stimulants such as amphetamines and cocaine.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-2-(1-methylpiperidin-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-17-8-6-12(7-9-17)14(10-16)11-2-4-13(15)5-3-11/h2-5,12,14H,6-10,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGCMWHQOOMDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(CN)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

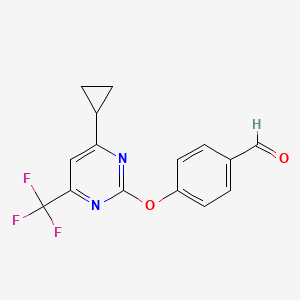

![2-[2-(4-Nitrophenoxy)ethoxy]ethanamine](/img/structure/B2630342.png)

![1-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2630345.png)
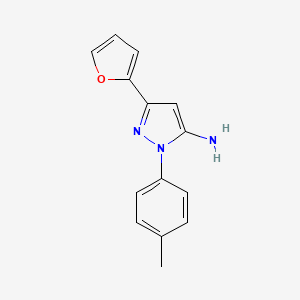
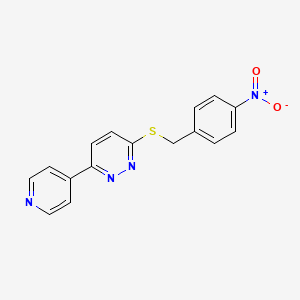

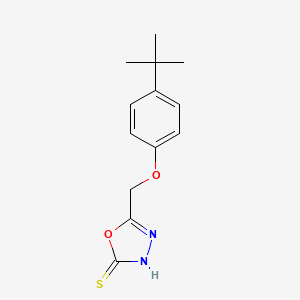
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2630354.png)
![N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B2630356.png)
![2-[2-(Phenylmethoxycarbonylamino)pyridin-4-yl]acetic acid](/img/structure/B2630359.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2630361.png)